Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate
Description
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a methoxymethyl group (-CH2OCH3) and at position 3 with an ethyl ester (-COOEt). Its synthesis typically involves cycloaddition or substitution reactions, with modifications at the 5-position enabling diverse biological and physicochemical properties.
Properties
IUPAC Name |
ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(10)7-4-6(5-11-2)13-9-7/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMMOZBGRLZRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190167 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139297-52-2 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139297-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the isoxazole ring via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or related precursors.
- Functionalization at the 5-position with a methoxymethyl group through nucleophilic substitution or Williamson ether synthesis.
- Introduction or retention of the ethyl carboxylate group at the 3-position.
Preparation via Williamson Ether Synthesis from 5-Methyl Alcohol Precursor
A well-documented method involves the preparation of the 5-methyl alcohol intermediate from ethyl 5-methylisoxazole-3-carboxylate, followed by its conversion to the methoxymethyl ether via Williamson ether synthesis:
- Step 1: Lateral metalation of ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate with a strong base (e.g., n-butyllithium) to generate the 5-methyl alcohol intermediate.
- Step 2: The 5-methyl alcohol is reacted with a suitable alkylating agent (e.g., methyl iodide) under Williamson ether synthesis conditions to yield this compound.
- Step 3: Deprotection and further functional group transformations as needed (e.g., hydrazone formation for derivatization).
This method is supported by Burkhart et al. (1999) and Zhou & Natale (1998), who demonstrated the preparation of related isoxazole derivatives through lateral metalation and subsequent ether formation.
Isoxazole Ring Formation via Hydroxylamine and β-Ketoester Cyclization
Another foundational approach involves the cyclization of hydroxylamine with ethyl β-ketoesters or ethyl ethoxymethyleneacetoacetate derivatives:
- Step 1: Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride to produce ethyl ethoxymethyleneacetoacetic ester.
- Step 2: Treatment of this intermediate with hydroxylamine sulfate in the presence of sodium acetate at low temperatures (-20 °C to 10 °C) to form crude ethyl 5-methylisoxazole-3-carboxylate.
- Step 3: Purification to yield the desired isoxazole ester.
This process is notable for its regioselectivity and reduced formation of isomeric impurities due to controlled low-temperature conditions and reverse addition techniques.
Nucleophilic Displacement on 5-Chloro Isoxazoles
A synthetic route described involves:
- Preparation of 3-phenyl-5-chloroisoxazoles.
- Nucleophilic displacement of the chlorine atom by alkoxides (e.g., methoxide) to introduce the 5-methoxy substituent.
- Subsequent lithiation and carboxylation to install the carboxylate group at the 3-position.
This method, though primarily applied to 3-phenyl derivatives, establishes a precedent for functionalization at the 5-position by nucleophilic substitution and lithiation/carboxylation steps, which could be adapted for this compound synthesis.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Regioselectivity: The low-temperature hydroxylamine cyclization method significantly improves regioselectivity toward the 5-substituted isoxazole, minimizing formation of isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate.
Functional Group Stability: The 5-methoxy substituent in related isoxazole esters is more acid labile than the ester group, which must be considered during purification and downstream transformations.
Lateral Metalation: The use of strong bases like n-butyllithium enables selective lithiation at the 4-position of 3,5-disubstituted isoxazoles, facilitating further functionalization such as carboxylation or oxidation.
Purification: Silica gel chromatography and crystallization are commonly employed to purify intermediates and final products, with solvents such as petroleum ether, ethyl ether, and dichloromethane used depending on polarity.
Alternative Synthetic Routes: While the nucleophilic displacement method is well-established for 3-phenyl derivatives, its adaptation to this compound may require optimization due to differences in electronic and steric effects.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. It features a methoxymethyl group at the 5-position and a carboxylate group at the 3-position, which contributes to its chemical properties and potential biological activities. The compound's molecular formula is , making it versatile in both organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound has applications across different fields:
- Versatile reagent It can undergo oxidations, reductions, and substitution reactions using reagents like potassium permanganate, lithium aluminum hydride, sodium hydride, or potassium tert-butoxide.
- Anti-inflammatory agent It may reduce inflammation.
- Enzyme inhibition It can interact with specific enzymes.
- Building block It serves as a building block in synthesizing complex molecules.
Biological Activities
Research indicates that isoxazole family compounds, including this compound, possess biological activities. Preliminary findings suggest that it may bind to specific receptors or enzymes, influencing pathways related to inflammation and microbial resistance. Studies on its interactions with biological targets are ongoing to clarify its mechanisms of action and therapeutic potential.
Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists . This offers new opportunities for optimization .
Structural Analogues
Mechanism of Action
The mechanism of action of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to biological targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, some isoxazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or as agonists/antagonists of neurotransmitter receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The 5-position substituent significantly influences reactivity, stability, and bioactivity. Key analogs include:
Alkyl/Aryl Substituents
- Ethyl 5-phenylisoxazole-3-carboxylate (): Substituent: Phenyl group. Properties: Higher hydrophobicity (logP ~2.8) due to aromaticity, enhancing π-π interactions in enzyme binding pockets. Synthesis: 80% yield via cycloaddition using 3’-methylacetophenone . Biological Activity: Demonstrated inhibitory activity against pyrophosphatases (IC50 ~5 µM) .
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate ():
- Substituent: 4-Methoxyphenyl group.
- Properties: Increased electron density from the methoxy group improves solubility (cLogP ~2.1) compared to unsubstituted phenyl analogs.
- Molecular Weight: 247.25 g/mol.
Polar Functional Groups
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate ():
- Substituent: Bromomethyl (-CH2Br).
- Properties: Reactive intermediate for nucleophilic substitution (e.g., Suzuki coupling).
- Molecular Weight: 234.05 g/mol.
Ester-Modified Substituents
- Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (): Substituent: Benzoyloxymethyl (-CH2OCOPh). Properties: Bulkier group reduces solubility (cLogP ~3.5) but enhances stability under acidic conditions compared to methoxymethyl. Synthesis: Prepared via cycloaddition with β-enamino-ketoesters .
Physicochemical and Spectral Data Comparison
Key Research Findings
Substituent Effects on Solubility : Methoxymethyl (-CH2OCH3) balances moderate hydrophobicity (cLogP ~1.5) and metabolic stability, outperforming hydroxymethyl analogs in bioavailability .
Reactivity Trends : Bromomethyl derivatives exhibit higher reactivity (e.g., SN2 substitutions) but lower stability compared to methoxymethyl .
Biological Selectivity : Aryl-substituted analogs (e.g., 4-methoxyphenyl) show enhanced selectivity for bacterial pyrophosphatases over human isoforms .
Biological Activity
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The methoxymethyl group at the 5-position and the carboxylate group at the 3-position contribute to its unique chemical properties. The molecular formula is .
Biological Activities
Research indicates that compounds in the isoxazole family, including this compound, exhibit various biological activities:
- Anti-inflammatory Properties : Preliminary findings suggest that this compound may influence pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases .
- Antimicrobial Activity : this compound has shown promise in binding to specific receptors or enzymes involved in microbial resistance .
- Anticancer Potential : Some studies suggest that isoxazoles may act as anticancer agents by inhibiting tumor growth through various mechanisms .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets, influencing signaling pathways associated with inflammation and cell proliferation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below is a summary of significant findings:
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including oxidation and reduction reactions. Recent advancements have introduced more efficient synthetic routes, such as metal-free methods and microwave-assisted techniques .
Comparative Analysis of Isoxazole Derivatives
A comparative analysis of similar compounds reveals varying biological activities based on structural modifications. For instance:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate?
- Methodological Answer : The compound is synthesized via cyclocondensation of Claisen adducts (e.g., ethyl 3-aryl-2-oxopropanoate derivatives) with hydroxylamine hydrochloride. Reaction conditions include refluxing in ethanol or methanol, followed by purification via silica gel column chromatography. Yields vary depending on substituents; for example, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is isolated in 85% yield as a pale-yellow solid . Key steps involve monitoring reaction progress by TLC and confirming purity via melting point analysis.
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C-NMR : To assign proton and carbon environments (e.g., methoxymethyl and ester groups).
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations.
- HRMS : For molecular ion validation.
- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, critical for verifying stereoelectronic effects .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations estimate properties such as:
- Topological Polar Surface Area (TPSA) : 61.6 Ų (indicative of moderate polarity).
- Hydrogen Bond Acceptors : 5 atoms, influencing solubility and intermolecular interactions.
- Boiling Point : ~413°C (predicted via QSPR models). These parameters guide solvent selection and reaction design .
Advanced Research Questions
Q. How do substituents on the aryl ring affect synthetic yields and reaction kinetics?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance cyclization efficiency. For example:
Q. What strategies enable enantioselective synthesis of chiral isoxazole derivatives?
- Methodological Answer : Asymmetric Corey-Bakshi-Shibata (CBS) reduction introduces chirality. For example, ethyl 5-[2-hydroxy-2-phenylethyl]isoxazole-3-carboxylate is synthesized using chiral catalysts (e.g., oxazaborolidines), achieving enantiomeric excess (ee) >90%. Reaction conditions (e.g., solvent polarity, temperature) are optimized via Design of Experiments (DoE) .
Q. How can this compound be functionalized via organometallic reactions?
- Methodological Answer : Grignard reagents (e.g., CH₃MgX) react with the ester moiety to form ketones, as demonstrated in the synthesis of 1-[5-(3-chlorophenyl)isoxazol-3-yl]ethanone. Key steps include:
- Dissolving the ester in THF under inert atmosphere.
- Slow addition of Grignard reagent at 0°C to prevent side reactions.
- Quenching with NH₄Cl and extracting with ethyl acetate .
Q. What are the implications of crystal packing on the compound’s stability and reactivity?
- Methodological Answer : X-ray studies reveal intermolecular C–H···O interactions stabilizing the lattice. For ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, dihedral angles between the isoxazole and phenyl rings (e.g., 44.7°) influence π-π stacking, which correlates with thermal stability (melting point >120°C) .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points for structurally similar derivatives be reconciled?
- Methodological Answer : Variations arise from polymorphic forms or impurities. For example:
- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate melts at 86–88°C , while analogs with bulkier substituents (e.g., 3,4-dimethoxy) show higher melting points (142–144°C). Differential Scanning Calorimetry (DSC) and powder XRD differentiate polymorphs .
Safety and Handling in Research Settings
Q. What protocols mitigate risks during large-scale synthesis?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep at 2–8°C in amber bottles to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
